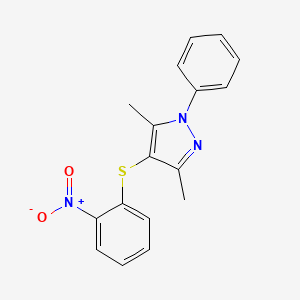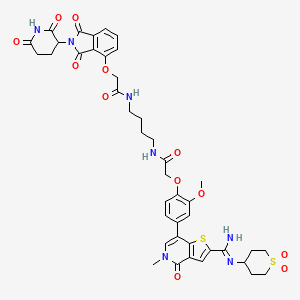
2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
カタログ番号 B2880869
CAS番号:
2320605-61-4
分子量: 289.31
InChIキー: LTGSIIYZHKDLJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a fluoropyrimidinyl group and a tetrahydroisoquinoline group. Fluoropyrimidines are a class of compounds that are often used in the synthesis of pharmaceuticals . Tetrahydroisoquinolines, on the other hand, are found in a number of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluoropyrimidinyl group would contribute a six-membered ring with nitrogen and fluorine substituents, while the tetrahydroisoquinoline group would contribute a bicyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom in the fluoropyrimidinyl group, as fluorine is highly electronegative . The tetrahydroisoquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, potentially affecting its solubility and boiling point .科学的研究の応用
Metabolite Identification and Pharmacokinetics
- 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its metabolites have been identified in human urine, plasma, and feces, demonstrating their significance in pharmacokinetic studies. This compound, as part of the YM758 molecule, is an inhibitor of the If current channel in the heart and is being investigated for treating conditions like stable angina and atrial fibrillation. The renal and hepatic uptake transporters for these metabolites were studied, which is crucial for understanding drug elimination and transport activity in the body (Umehara et al., 2009).
Synthesis and Chemical Interactions
- The synthesis and investigation of weak interactions in barbituric acid derivatives, including this compound, contribute to understanding the chemical properties and potential applications in pharmaceuticals. The research on crystal packing arrangement and intermolecular interactions like π–π stacking and hydrogen bonding is significant for drug design and development (Khrustalev et al., 2008).
Pharmacological Effects
- Studies have explored the pharmacological effects of compounds including 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. For instance, research on the cardiotoxic effects of 5-fluorouracil provides insights into the adverse impacts of fluoropyrimidines, which are key in treating gastrointestinal tract adenocarcinomas. Understanding these effects is essential for developing safer therapeutic agents (Lamberti et al., 2014).
Anticancer Research
- The synthesis of novel compounds with a 2-oxoquinoline structure, evaluated for antitumor activities, highlights the potential of this compound in developing new anticancer agents. Such research is pivotal in the ongoing search for more effective and targeted cancer treatments (Fang et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSIIYZHKDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)
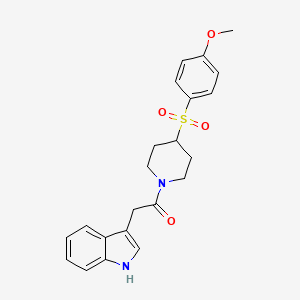
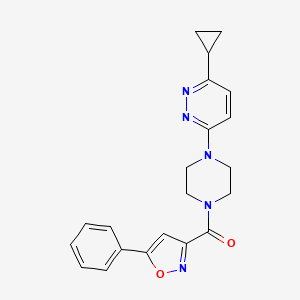

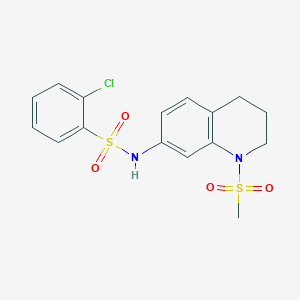
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
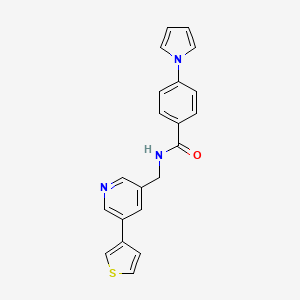
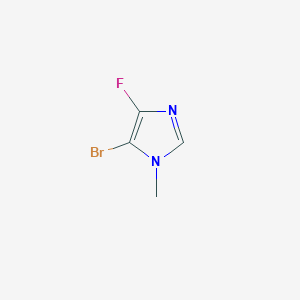
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
